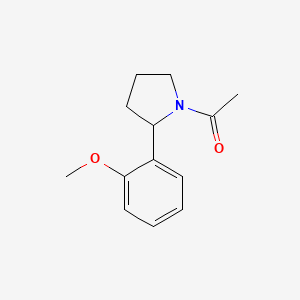
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-methoxyphenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-(2-Methoxyphenyl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: This compound features a phenyl group instead of a methoxyphenyl group.
α-Pyrrolidinovalerophenone (α-PVP): This compound has a similar pyrrolidine ring but differs in the alkyl chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological behavior .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-9-5-7-12(14)11-6-3-4-8-13(11)16-2/h3-4,6,8,12H,5,7,9H2,1-2H3 |
InChI Key |
DGDYNAFMGIRUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
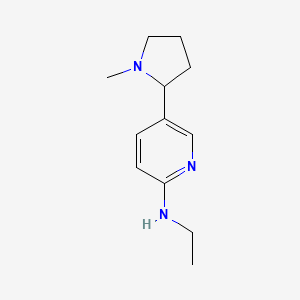
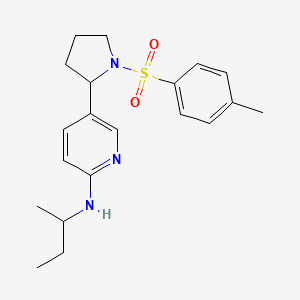
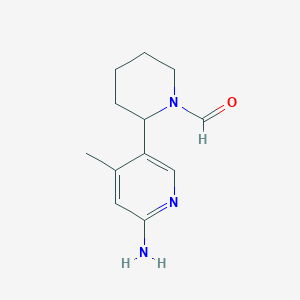

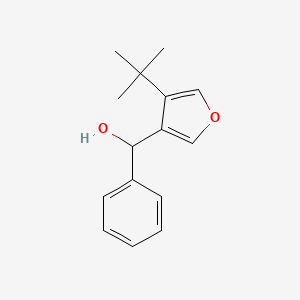


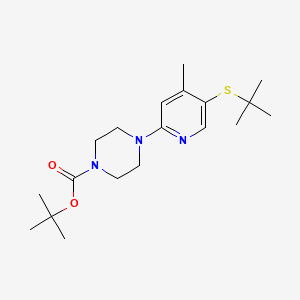

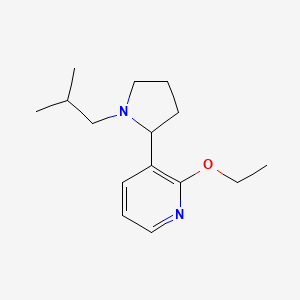
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
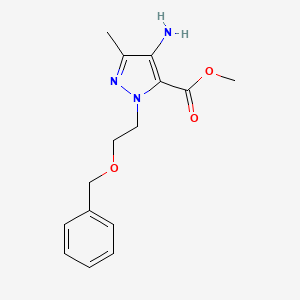
![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
